molecular formula C7H4ClN3O2 B1371895 5-Chloro-7-nitro-1H-indazole CAS No. 41926-18-5

5-Chloro-7-nitro-1H-indazole

Cat. No.: B1371895
CAS No.: 41926-18-5
M. Wt: 197.58 g/mol
InChI Key: KQHCCQUSXVZFIZ-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It is a brown solid and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Chemical Reactions Analysis

Indazole, the core structure of this compound, has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The chemical reactions of indazoles have been studied extensively, with a focus on their anti-inflammatory properties .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.58 . It is a brown solid and is stored at temperatures between 0-5°C .

Scientific Research Applications

1. Inhibition of Nitric Oxide Synthase

5-Chloro-7-nitro-1H-indazole is recognized for its ability to inhibit nitric oxide synthase (NOS) in various biological contexts. This property is significant because NOS is an enzyme responsible for the production of nitric oxide, a critical molecule in many physiological processes. For example, Babbedge et al. (1993) demonstrated that 7-nitro indazole derivatives, including this compound, are potent inhibitors of rat cerebellar NOS in vitro and also inhibit NOS in different brain regions and in the adrenal gland in vivo (Babbedge, Bland-Ward, Hart, & Moore, 1993).

2. Structural Analysis

Structural analysis of this compound provides insights into its chemical properties and potential applications. For instance, Sopková-de Oliveira Santos, Collot, and Rault (2000) analyzed the crystal structure of 7-nitro-1H-indazole, revealing the existence of an intramolecular hydrogen bond important for its biological activity as a NOS inhibitor (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

3. Corrosion Inhibition

The indazole derivatives, including variants of this compound, have been explored for their corrosion inhibition properties. Xu et al. (2019) found that certain indazole derivatives can act as corrosion inhibitors for carbon steel in acidic environments, highlighting their potential application in material science and engineering (Xu, Zhang, Guo, Feng, & Tan, 2019).

Mechanism of Action

Target of Action

5-Chloro-7-nitro-1H-indazole, like other indazole derivatives, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes .

Mode of Action

The compound interacts with its targets, the NOS enzymes, by inhibiting their activity . This inhibition can lead to a decrease in the production of nitric oxide, which can result in changes in cellular signaling and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting NOS, the compound can disrupt the production of nitric oxide, affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .

Pharmacokinetics

Like other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy .

Result of Action

The inhibition of NOS and the subsequent decrease in nitric oxide production can have various molecular and cellular effects. For example, nitric oxide plays a role in inflammation, so reducing its production could potentially have anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cellular environment in which the compound is acting .

Safety and Hazards

When handling 5-Chloro-7-nitro-1H-indazole, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The synthesis of indazoles, including 5-Chloro-7-nitro-1H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been successfully utilized to selectively afford 1H- or 2H-indazoles . The future of this compound lies in further exploring these synthesis methods and expanding its applications in various fields.

Biochemical Analysis

Biochemical Properties

5-Chloro-7-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. For example, this compound may be actively transported into cells via membrane transporters, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

5-chloro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHCCQUSXVZFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646675
Record name 5-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41926-18-5
Record name 5-Chloro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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